molecular formula C16H17NO3S B122609 6,11-Dihydro-11-ethoxy-6-methyldibenzo(c,f)(1,2)thiazepine S,S-dioxide CAS No. 155444-02-3

6,11-Dihydro-11-ethoxy-6-methyldibenzo(c,f)(1,2)thiazepine S,S-dioxide

Cat. No. B122609
M. Wt: 303.4 g/mol
InChI Key: ZXDHGQTYNWRWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,11-Dihydro-11-ethoxy-6-methyldibenzo(c,f)(1,2)thiazepine S,S-dioxide, also known as clozapine N-oxide (CNO), is a chemical compound that has gained popularity in scientific research due to its ability to activate designer receptors exclusively activated by designer drugs (DREADDs). DREADDs are genetically engineered receptors that can be selectively activated by a synthetic ligand, such as CNO, to modulate neuronal activity in a specific way.

Scientific Research Applications

CNO has been widely used in neuroscience research to study the function of specific neuronal populations and circuits in vivo. By expressing DREADDs in specific neurons or brain regions, CNO can be used to selectively activate or inhibit neuronal activity in a reversible and non-invasive manner. This allows researchers to investigate the causal relationship between neuronal activity and behavior, and to develop new therapeutic strategies for neurological and psychiatric disorders.

Mechanism Of Action

CNO binds to DREADDs with high affinity and selectivity, leading to a conformational change that activates downstream signaling pathways. The exact mechanism of action of CNO on DREADDs is not fully understood, but it is believed to involve the stabilization of a specific receptor conformation that is capable of interacting with intracellular signaling proteins.

Biochemical And Physiological Effects

CNO has been shown to induce robust and specific neuronal activation or inhibition depending on the type of DREADD expressed. This can lead to changes in behavior, physiology, and gene expression in vivo. CNO has also been shown to have minimal off-target effects on other receptors or ion channels, making it a useful tool for studying specific neuronal populations.

Advantages And Limitations For Lab Experiments

CNO has several advantages over traditional pharmacological agents for studying neuronal function. It is highly selective for DREADDs, has minimal off-target effects, and can be administered systemically or locally. However, CNO has a relatively slow onset of action and can have variable effects depending on the dose and duration of administration. Additionally, the use of CNO in animal models requires the expression of DREADDs, which can be challenging and time-consuming.

Future Directions

There are several future directions for CNO research. One area of interest is the development of new DREADDs with improved pharmacological properties, such as faster onset of action and greater selectivity. Another area of interest is the use of CNO in combination with other techniques, such as optogenetics or chemogenetics, to study complex neuronal circuits and behaviors. Additionally, CNO could be used as a tool for developing new therapeutics for neurological and psychiatric disorders by targeting specific neuronal populations.

Synthesis Methods

CNO can be synthesized using a multi-step reaction pathway starting from commercially available materials. The synthesis involves the reaction of 2-nitrobenzaldehyde with ethyl 2-oxo-3-phenylpropanoate to form 2-nitro-1-(2-oxo-3-phenylpropyl)benzene. This intermediate is then reacted with thioamide to form the thiazepine ring, followed by reduction with sodium dithionite to yield CNO.

properties

CAS RN

155444-02-3

Product Name

6,11-Dihydro-11-ethoxy-6-methyldibenzo(c,f)(1,2)thiazepine S,S-dioxide

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

11-ethoxy-6-methyl-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide

InChI

InChI=1S/C16H17NO3S/c1-3-20-16-12-8-4-6-10-14(12)17(2)21(18,19)15-11-7-5-9-13(15)16/h4-11,16H,3H2,1-2H3

InChI Key

ZXDHGQTYNWRWJY-UHFFFAOYSA-N

SMILES

CCOC1C2=CC=CC=C2N(S(=O)(=O)C3=CC=CC=C13)C

Canonical SMILES

CCOC1C2=CC=CC=C2N(S(=O)(=O)C3=CC=CC=C13)C

synonyms

Dibenzo(c,f)(1,2)thiazepine, 6,11-dihydro-11-ethoxy-6-methyl-, 5,5-dio xide

Origin of Product

United States

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